molecular formula C11H17NO2 B14841771 2-(Tert-butoxy)-3-(methylamino)phenol

2-(Tert-butoxy)-3-(methylamino)phenol

Cat. No.: B14841771
M. Wt: 195.26 g/mol
InChI Key: ASKRILGGZCXHNL-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-(methylamino)phenol is an organic compound that features a tert-butoxy group and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method is the reaction of 2-hydroxy-3-nitrophenol with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is methylated using methyl iodide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds. These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Strong acids or bases can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2-(Tert-butoxy)-3-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-(methylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the tert-butoxy and methylamino groups can influence the compound’s lipophilicity and ability to cross cell membranes. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxy)-4-(methylamino)phenol
  • 2-(Tert-butoxy)-3-(ethylamino)phenol
  • 2-(Tert-butoxy)-3-(dimethylamino)phenol

Uniqueness

2-(Tert-butoxy)-3-(methylamino)phenol is unique due to the specific positioning of the tert-butoxy and methylamino groups on the phenol ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(methylamino)-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10-8(12-4)6-5-7-9(10)13/h5-7,12-13H,1-4H3

InChI Key

ASKRILGGZCXHNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1O)NC

Origin of Product

United States

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